Fucosterol

Übersicht

Beschreibung

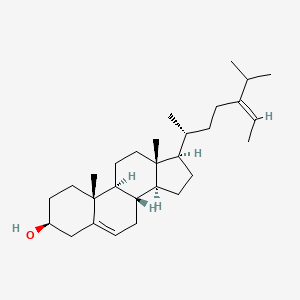

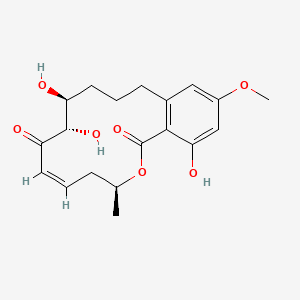

Fucosterol is a 3beta-sterol consisting of stigmastan-3beta-ol with double bonds at positions 5 and 24(28). It has a role as a metabolite, an antioxidant and a hepatoprotective agent. It is a 3beta-sterol, a 3beta-hydroxy-Delta(5)-steroid, a C29-steroid and a member of phytosterols. It derives from a hydride of a stigmastane.

(24E)-24-N-Propylidenecholesterol is a natural product found in Acanthus ilicifolius, Dictyuchus monosporus, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Entzündungshemmende Wirkung

Fucosterol hat nachweislich bedeutende entzündungshemmende Eigenschaften. Forschungen deuten darauf hin, dass es wichtige Entzündungswege hemmen kann, was bei der Behandlung von Erkrankungen hilfreich sein könnte, die durch Entzündungen gekennzeichnet sind .

Hemmung der Adipogenese

Studien zeigen, dass this compound die Adipogenese, den Prozess der Bildung von Fettzellen, hemmen kann. Diese Anwendung hat potenzielle Auswirkungen auf die Behandlung von Fettleibigkeit und damit verbundenen Stoffwechselstörungen .

Antioxidative Eigenschaften

This compound zeigt auch antioxidative Aktivität und trägt dazu bei, schädliche freie Radikale im Körper zu neutralisieren. Dies könnte wichtig sein, um oxidativen Stress-bedingte Krankheiten zu verhindern .

Förderung der Knochenregeneration

Forschungen haben die Fähigkeit von this compound hervorgehoben, die Knochenregeneration zu fördern. Dies könnte es zu einer wertvollen Verbindung im Bereich der regenerativen Medizin machen, insbesondere bei der Heilung von Knochenbrüchen und -defekten .

Antikrebsaktivität

This compound wurde auf seine potenziellen Antikrebs-Effekte untersucht. Es zielt auf verschiedene zelluläre Signalwege ab, die für das Überleben und die Proliferation von Krebszellen entscheidend sind, was es zu einem Kandidaten für die Krebstherapieforschung macht .

Prävention von Hautalterung

Aufgrund seiner antioxidativen Eigenschaften kann this compound dazu beitragen, Hautalterung zu verhindern, was es zu einer interessanten Verbindung in der dermatologischen Forschung und in kosmetischen Anwendungen macht .

Antidepressive Wirkung

Einige Studien deuten darauf hin, dass this compound eine antidepressive Wirkung hat. Es könnte das Überleben von Neuronen und die Neurotransmitterwege beeinflussen und so einen potenziellen neuen Weg für die Behandlung von Depressionen eröffnen .

Neuroprotektive Wirkungen

Netzwerkpharmakologische Analysen haben gezeigt, dass this compound mit Signalmolekülen und -wegen interagiert, die mit dem Überleben von Neuronen verbunden sind. Dies deutet auf potenzielle Anwendungen in neuroprotektiven Strategien für Erkrankungen wie neurodegenerative Erkrankungen hin .

Wirkmechanismus

Target of Action

Fucosterol, also known as Fucosterin or trans-24-Ethylidenecholesterol, is a unique bioactive component found in marine brown algae . It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways . These targets include tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These targets are intimately associated with neuronal survival, immune response, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in cellular pathways. The molecular simulation study further verified that this compound exhibited a significant binding affinity to some of the vital targets, including liver X-receptor-beta (LXR-β), glucocorticoid receptor (GR), tropomyosin receptor kinase B (TrkB), toll-like receptor 2/4 (TLR2/4), and β-secretase (BACE1), which are the crucial regulators of molecular and cellular processes associated with neurodegenerative disorders (NDD) .

Biochemical Pathways

This compound affects various biochemical pathways, including TNF, MAPK, PI3K/Akt, neurotrophin, and TLR signaling pathways . These pathways are intimately associated with neuronal survival, immune response, and inflammation . The active components of this compound are engaged in fatty liver disease, cancer pathways, and other signaling pathways, which could prove beneficial for the management of hepatocellular carcinoma (HCC) .

Pharmacokinetics

It is known that the bioavailability of phytosterols, a group of compounds to which this compound belongs, can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to have several medicinal properties, including antioxidant, anti-inflammatory, anticholinesterase, and neuroprotective effects . In the context of cancer, particularly HCC, this compound’s action has been clarified using network pharmacology and docking study techniques .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is worth noting that this compound is derived from marine brown algae, suggesting that its production and efficacy might be influenced by marine environmental conditions .

Biochemische Analyse

Biochemical Properties

Fucosterol interacts with various enzymes, proteins, and other biomolecules. It targets signaling molecules, receptors, enzymes, transporters, transcription factors, cytoskeletal, and various other proteins of cellular pathways, including tumor necrosis factor (TNF), mitogen-activated protein kinase (MAPK), phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt), neurotrophin, and toll-like receptor (TLR) signaling . These interactions are intimately associated with neuronal survival, immune response, and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular lipid accumulation in 3T3-L1 adipocytes . This compound’s mechanism of action towards hepatocellular cancer has been clarified using network pharmacology and docking study techniques . It also exhibits potential anticancer bioactive properties against hepatocellular carcinoma (HCC) .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It downregulates insulin-triggered PI3K/Akt, and ERK pathways . It subsequently decreases the expression of adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1 . Moreover, this compound enhances SirT1 expression while decreasing phospho-FoxO1 expression, resulting in the activation of FoxO1 .

Temporal Effects in Laboratory Settings

This compound has shown to have long-term effects on cellular function observed in in vitro or in vivo studies . It significantly reduced intracellular lipid accumulation of 3T3-L1 adipocytes at concentrations of 25 and 50 μm .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively studied, it has been found to exhibit low toxicity in animal cell lines, human cell lines, and animals .

Metabolic Pathways

This compound is involved in the mevalonic acid (MVA) pathway, which is the only route for biosynthesis of IPP, the building block for lanosterol, which is then metabolized into cholesterol in animals and ergosterol in fungi .

Transport and Distribution

It is known that this compound targets various proteins of cellular pathways, which suggests it may be widely distributed within cells .

Subcellular Localization

Given its wide range of interactions with cellular proteins and pathways, it is likely that this compound is present in various subcellular compartments .

Eigenschaften

CAS-Nummer |

17605-67-3 |

|---|---|

Molekularformel |

C29H48O |

Molekulargewicht |

412.7 g/mol |

IUPAC-Name |

(3S,10R,13R)-10,13-dimethyl-17-[(E,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,10,19-20,23-27,30H,8-9,11-18H2,1-6H3/b21-7+/t20-,23+,24?,25?,26?,27?,28+,29-/m1/s1 |

InChI-Schlüssel |

OSELKOCHBMDKEJ-ZMRGBFEOSA-N |

SMILES |

C/C=C(C(C)C)\CC[C@@H](C)[C@H]1CC[C@@]2([H])[C@]3([H])CC=C4C[C@@H](O)CC[C@]4(C)[C@@]3([H])CC[C@]12C |

Isomerische SMILES |

C/C=C(\CC[C@@H](C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)/C(C)C |

Kanonische SMILES |

CC=C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |

Aussehen |

Solid powder |

melting_point |

124 °C |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(24E)-24-N-propylidenecholesterol 24-isoethylidenecholest-5-en-3 beta-ol,delta(5)-avenasterol 24Z-ethylidenecholest-5-en-3B-ol 28-isofucosterol delta(5)-avenasterol fucosterol fucosterol, (3beta)-isomer fucosterol, 28-(14)C-labeled cpd, (E)-isomer stigmasta-5,24-dien-3 beta-ol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fucosterol exert its anti-cancer effects?

A1: this compound has been shown to inhibit the growth of various cancer cell lines, including human ovarian cancer cells []. Its anti-cancer effects are attributed to multiple mechanisms, including the induction of mitochondrial dysfunction, endoplasmic reticulum stress [], and inhibition of cell proliferation and cell cycle progression [].

Q2: Does this compound influence cholesterol metabolism?

A2: Yes, this compound has shown hypocholesterolemic activity []. It acts as a dual-Liver X Receptor (LXR) agonist, regulating the expression of genes involved in cholesterol homeostasis []. For example, it upregulates ABCA1, ABCG1, and ApoE in macrophages, promoting reverse cholesterol transport [].

Q3: What is the role of this compound in neuroprotection?

A3: this compound displays neuroprotective effects, particularly against soluble amyloid beta peptide (sAβ)-induced toxicity []. It attenuates sAβ-induced neuronal death and downregulates glucose-regulated protein 78 (GRP78) expression via activation of the tyrosine receptor kinase B-mediated ERK1/2 signaling pathway [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C29H48O and its molecular weight is 412.65 g/mol.

Q5: What spectroscopic techniques are used to identify this compound?

A5: this compound can be identified using a combination of spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) [, , , , , ]. These methods provide detailed structural information about the molecule.

Q6: How is this compound typically quantified in biological samples?

A6: Gas chromatography-mass spectrometry (GC-MS) is commonly used to quantify this compound in biological samples [, ]. This method provides high sensitivity and selectivity for the analysis of this compound.

Q7: Have there been any efforts to improve the solubility or bioavailability of this compound?

A7: Yes, studies have explored inclusion complexation of this compound with cyclodextrins, such as maltosyl-β-cyclodextrin and heptakis(2,6-di-O-methyl)-β-cyclodextrin [, ]. These complexes enhance the solubility and dissolution rate of this compound, potentially improving its bioavailability.

Q8: What are the pharmacokinetic properties of this compound?

A8: Research indicates that this compound has poor oral bioavailability []. It is primarily eliminated through fecal excretion, suggesting limited absorption [].

Q9: What in vitro models are used to study the biological activity of this compound?

A9: Various cell lines, including human ovarian cancer cells (e.g., SKOV3 and OVCAR3) [], human colon cancer cells (e.g., HCT-116) [, ], and mouse macrophage cells (e.g., RAW 264.7) [], have been utilized to investigate the anti-cancer, anti-inflammatory, and cholesterol-lowering effects of this compound.

Q10: Have there been any clinical trials investigating the therapeutic potential of this compound?

A10: While preclinical evidence suggests potential therapeutic applications for this compound, there is a lack of clinical trials to date []. Conducting clinical trials is crucial to determining its efficacy and safety in humans.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

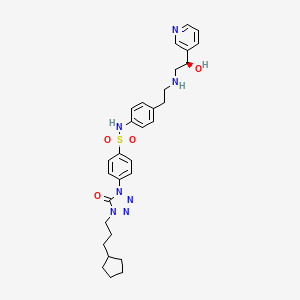

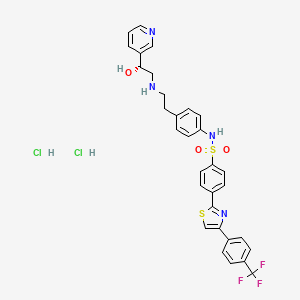

![2-[4-[[4-[4-(3-cyclopentylpropyl)-5-oxotetrazol-1-yl]phenyl]sulfonylamino]phenyl]ethyl-[(2R)-2-hydroxy-2-pyridin-1-ium-3-ylethyl]azanium;dichloride](/img/structure/B1674094.png)

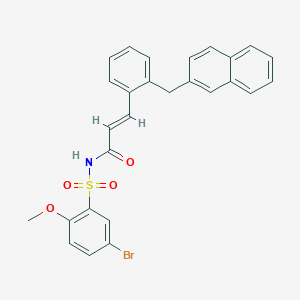

![(2R)-2-(4-fluorophenyl)-2-[[1-[3-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]propyl]piperidin-4-yl]amino]ethanol](/img/structure/B1674097.png)

![3-[3-[4-[2-(3-fluorophenyl)ethyl]piperazin-1-yl]propyl]-5-(1,2,4-triazol-4-yl)-1H-indole](/img/structure/B1674098.png)

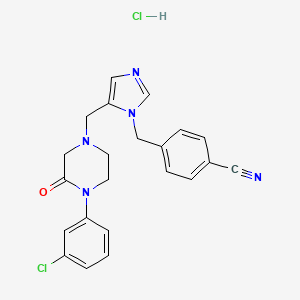

![4-[[5-[[4-(3-chlorophenyl)-3-oxopiperazin-1-yl]methyl]imidazol-1-yl]methyl]benzonitrile;dihydrochloride](/img/structure/B1674099.png)

![N-[(2R,3S)-1-[[(1R,3S)-3-(aminomethyl)cyclohexyl]methylamino]-3-(1H-indol-3-yl)-1-oxobutan-2-yl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B1674102.png)

![3-(5-Methylisoxazol-3-yl)-6-[(1-methyl-1H-1,2,3-triazol-4-yl)methoxy][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1674112.png)

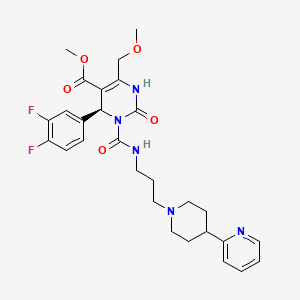

![Benzenemethanol, 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-alpha,alpha-bis(trifluoromethyl)-](/img/structure/B1674113.png)